molecular formula C9H5FN2 B1443825 4-Fluoro-1H-indole-3-carbonitrile CAS No. 1260759-82-7

4-Fluoro-1H-indole-3-carbonitrile

Cat. No.: B1443825
CAS No.: 1260759-82-7
M. Wt: 160.15 g/mol
InChI Key: YVNUHMSVHFAOBK-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and synthetic drugs

Biochemical Analysis

Biochemical Properties

4-Fluoro-1H-indole-3-carbonitrile plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, leading to changes in their conformation and activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound may alter the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be relatively stable under certain conditions, but they may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, such as alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve a significant biological effect. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation, oxidation, and conjugation . These metabolic reactions can influence the compound’s activity, stability, and elimination from the body. Additionally, this compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall physiological function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of this compound within different cellular compartments and tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor, while the nitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of 4-Fluoro-1H-indole-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using reagents like N-bromosuccinimide, and nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of 4-Fluoro-1H-indole-3-amine.

    Substitution: Formation of various substituted indoles depending on the reagents used.

Scientific Research Applications

4-Fluoro-1H-indole-3-carbonitrile has numerous applications in scientific research, including:

Comparison with Similar Compounds

4-Fluoro-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNUHMSVHFAOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856454
Record name 4-Fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260759-82-7
Record name 4-Fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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